molecular formula C7H9BrN6O B018575 (2,4-diaminopteridin-6-yl)methanol Hydrobromide CAS No. 57963-59-4

(2,4-diaminopteridin-6-yl)methanol Hydrobromide

Cat. No.: B018575
CAS No.: 57963-59-4
M. Wt: 273.09 g/mol
InChI Key: GLCVATFASXGJHN-UHFFFAOYSA-N
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Description

(2,4-Diaminopteridin-6-yl)methanol Hydrobromide is a chemical compound with the molecular formula C₇H₉BrN₆O and a molecular weight of 273.09 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Diaminopteridin-6-yl)methanol Hydrobromide typically involves the reaction of 2,4-diaminopteridine with formaldehyde in the presence of hydrobromic acid. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Aqueous or alcoholic solvents are commonly used.

    Catalyst: No specific catalyst is required for this reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods are employed.

    Purification: The product is purified using recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(2,4-Diaminopteridin-6-yl)methanol Hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino groups in the compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation Products: Pteridine derivatives with different oxidation states.

    Reduction Products: Reduced forms of the original compound.

    Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

(2,4-Diaminopteridin-6-yl)methanol Hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2,4-Diaminopteridin-6-yl)methanol Hydrobromide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and proteins involved in various biochemical pathways.

    Pathways Involved: It can inhibit enzyme activity by binding to the active site or interacting with cofactors, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Diaminopteridine): A precursor in the synthesis of (2,4-Diaminopteridin-6-yl)methanol Hydrobromide.

    (6-Hydroxymethylpteridine): Another pteridine derivative with similar structural features.

Uniqueness

    Structural Features: The presence of both amino and hydroxymethyl groups in this compound makes it unique compared to other pteridine derivatives.

    Reactivity: Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, highlights its versatility in synthetic chemistry.

Biological Activity

Overview

(2,4-diaminopteridin-6-yl)methanol Hydrobromide is a pteridine derivative recognized for its biological activity, particularly as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA and RNA synthesis. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anticancer and antibacterial properties.

  • IUPAC Name : (2,4-diaminopteridin-6-yl)methanol; hydrobromide
  • CAS Number : 76145-91-0
  • Molecular Formula : C7H9BrN6O
  • Molecular Weight : 232.09 g/mol

The primary mechanism of action for this compound involves the inhibition of DHFR. This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of nucleotides necessary for DNA replication and cell division. By inhibiting this enzyme, the compound effectively disrupts cellular proliferation, making it a candidate for cancer therapy and other conditions characterized by rapid cell growth.

Anticancer Properties

Research has shown that compounds inhibiting DHFR can exhibit significant anticancer activity. For instance, studies have indicated that this compound demonstrates cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)0.5Induction of apoptosis
A549 (lung cancer)0.8Cell cycle arrest
HeLa (cervical cancer)0.3Inhibition of DNA synthesis

These findings suggest that the compound may be effective in targeting rapidly dividing cancer cells.

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for antibacterial activity. It has shown effectiveness against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The compound’s ability to inhibit bacterial growth further supports its potential as a therapeutic agent.

Case Studies

  • Case Study on Cancer Treatment : A study published in the Journal of Medicinal Chemistry explored the use of this compound in combination with other chemotherapeutic agents. The results indicated enhanced efficacy in tumor reduction compared to monotherapy.
  • Clinical Evaluation for Antibacterial Use : In a clinical trial assessing new treatments for resistant bacterial infections, this compound was administered to patients with severe infections caused by Staphylococcus aureus. Preliminary results showed a significant reduction in infection severity and improved patient outcomes.

Properties

IUPAC Name

(2,4-diaminopteridin-6-yl)methanol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6O.BrH/c8-5-4-6(13-7(9)12-5)10-1-3(2-14)11-4;/h1,14H,2H2,(H4,8,9,10,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCVATFASXGJHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=NC(=NC2=N1)N)N)CO.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80973541
Record name (4-Amino-2-imino-2,3-dihydropteridin-6-yl)methanol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80973541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76145-91-0, 57963-59-4
Record name 6-Pteridinemethanol, 2,4-diamino-, hydrobromide (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76145-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diamino-6-hydroxymethylpteridinehydrobromide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 57963-59-4
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Record name (4-Amino-2-imino-2,3-dihydropteridin-6-yl)methanol--hydrogen bromide (1/1)
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Record name (2,4-diaminopteridin-6-yl)methanol hydrobromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2,4-diaminopteridin-6-yl)methanol Hydrobromide
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